



In-Depth Technical Guide: 3,5-Dibromocyclopentene

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Compound of Interest		
Compound Name:	3,5-Dibromocyclopentene	
Cat. No.:	B15205567	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-dibromocyclopentene**, focusing on its molecular properties, synthesis, and spectroscopic characterization. The information is intended for use in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Core Molecular Data

3,5-Dibromocyclopentene is a halogenated cyclic olefin with the molecular formula C₅H₆Br₂. Its molecular weight and other key properties are summarized in the table below. This compound exists as two diastereomers: cis-**3,5-dibromocyclopentene** and trans-**3,5-dibromocyclopentene**.

Property	Value	Source
Molecular Formula	C₅H6Br2	INVALID-LINK
Molecular Weight	225.91 g/mol	INVALID-LINK[1]
CAS Number	1890-04-6	INVALID-LINK[2]
Boiling Point (calculated)	455.89 K	INVALID-LINK[3]
Melting Point (calculated)	273.13 K	INVALID-LINK[3]
LogP (calculated)	2.473	INVALID-LINK[3]



Synthesis of 3,5-Dibromocyclopentene

A common and effective method for the synthesis of **3,5-dibromocyclopentene** involves the allylic bromination of cyclopentadiene. A detailed experimental protocol, adapted from the literature, is provided below.[4]

Experimental Protocol: Synthesis from Cyclopentadiene

Materials:

- Cyclopentadiene (freshly distilled)
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Benzoyl peroxide (initiator)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

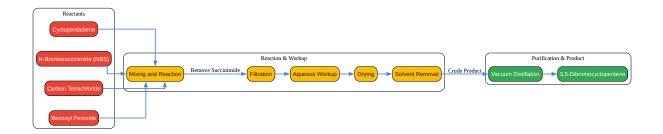
Procedure:

- A solution of freshly distilled cyclopentadiene in carbon tetrachloride is prepared in a roundbottom flask equipped with a reflux condenser and a dropping funnel.
- The flask is cooled in an ice bath, and a solution of N-bromosuccinimide in carbon tetrachloride is added dropwise with stirring.
- A catalytic amount of benzoyl peroxide is added to initiate the reaction.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).



- The succinimide byproduct is removed by filtration.
- The filtrate is washed with water, a dilute solution of sodium thiosulfate (to remove any unreacted bromine), and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield **3,5-dibromocyclopentene**.

Logical Workflow for Synthesis



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Caption: Synthesis of **3,5-dibromocyclopentene** from cyclopentadiene.

Spectroscopic Data



Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **3,5-dibromocyclopentene**.

Infrared (IR) Spectroscopy

The infrared spectrum of **3,5-dibromocyclopentene** is available in the NIST Chemistry WebBook.[2] Key absorptions are expected for C-H stretching of the alkene and alkane moieties, C=C stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive, experimentally verified NMR dataset for **3,5-dibromocyclopentene** is not readily available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Olefinic (C=C-H)	5.8 - 6.2	m	-
Allylic (Br-CH)	4.8 - 5.2	m	-
Methylene (-CH ₂ -)	2.5 - 3.0	m	-

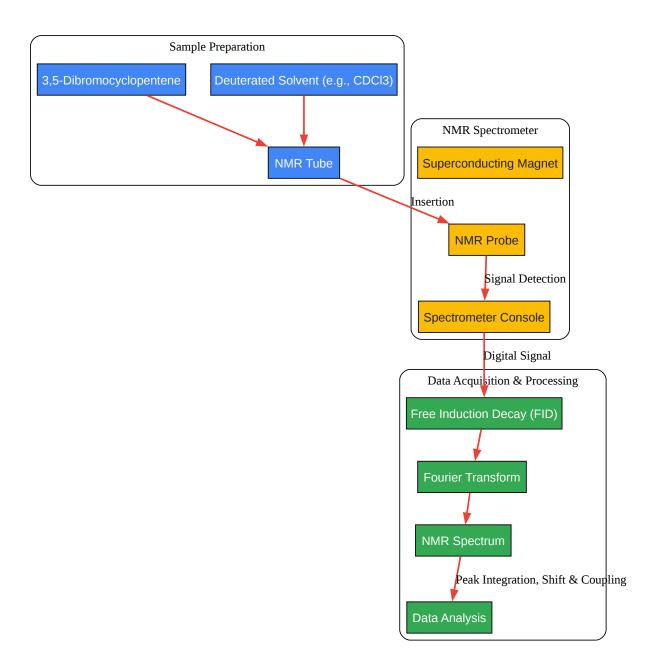
Predicted ¹³C NMR Spectral Data:

Carbon	Predicted Chemical Shift (ppm)
Olefinic (C=C)	125 - 135
Allylic (Br-CH)	50 - 60
Methylene (-CH ₂ -)	35 - 45

Note: These are predicted values and should be confirmed with experimental data. The exact chemical shifts and coupling constants will depend on the specific isomer (cis or trans) and the solvent used for analysis.



Signaling Pathway for NMR Analysis



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Caption: General workflow for NMR spectroscopic analysis.

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References

- 1. 3,5-Dibromocyclopentene | C5H6Br2 | CID 519608 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromocyclopentene [webbook.nist.gov]
- 3. 3,5-Dibromocyclopentene (CAS 1890-04-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 771. Alicyclic glycols. Part VII. Cyclopentane-1: 3-diol. Anionotropic rearrangement in some reactions of 3: 5-dibromocyclopentene Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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